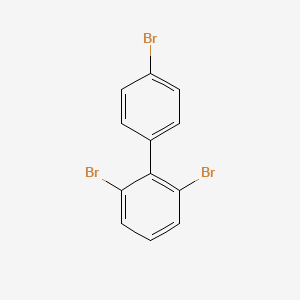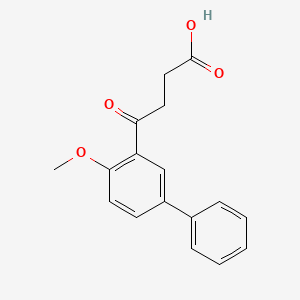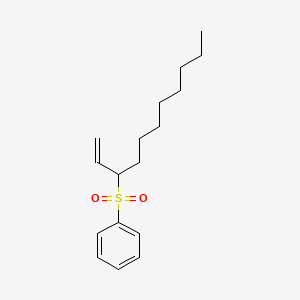
(Undec-1-ene-3-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Undec-1-ene-3-sulfonyl)benzene is an organic compound that features a sulfonyl group attached to a benzene ring, with an undec-1-ene chain. This compound is part of a broader class of sulfonyl-containing compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Undec-1-ene-3-sulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. For instance, the use of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) as a base can drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and improve sustainability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like DBU.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(Undec-1-ene-3-sulfonyl)benzene has found applications in several fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of (Undec-1-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzene ring can also participate in π-π interactions with aromatic residues in biological targets .
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: A precursor in the synthesis of various sulfonyl compounds.
Toluene-4-sulfonyl Chloride: Another sulfonylating agent with similar reactivity.
Methanesulfonyl Chloride: A simpler sulfonyl compound used in similar applications.
Uniqueness: (Undec-1-ene-3-sulfonyl)benzene is unique due to its long alkene chain, which can impart different physical and chemical properties compared to shorter-chain sulfonyl compounds.
Propriétés
Numéro CAS |
62872-69-9 |
|---|---|
Formule moléculaire |
C17H26O2S |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
undec-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-3-5-6-7-8-10-13-16(4-2)20(18,19)17-14-11-9-12-15-17/h4,9,11-12,14-16H,2-3,5-8,10,13H2,1H3 |
Clé InChI |
MTKZXJMOMHDDDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




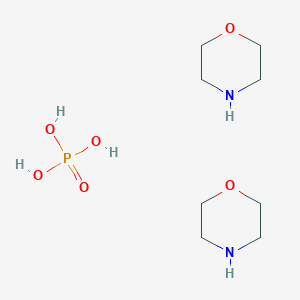
![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
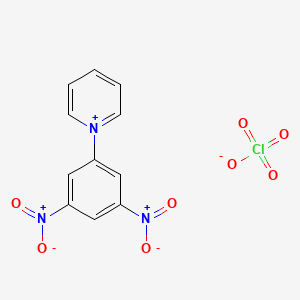
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

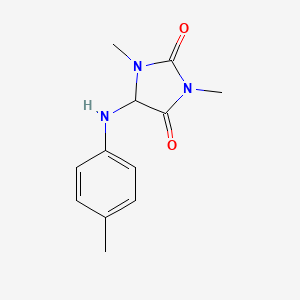

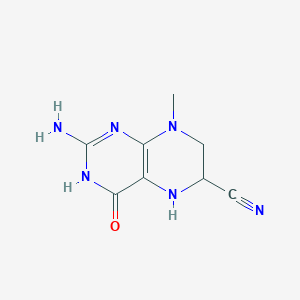

![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
